molecular formula C9H10N2O3 B14853082 Ethyl 2-(5-formylpyrimidin-2-YL)acetate CAS No. 944903-28-0

Ethyl 2-(5-formylpyrimidin-2-YL)acetate

Cat. No.: B14853082
CAS No.: 944903-28-0
M. Wt: 194.19 g/mol
InChI Key: ITTICMJBAXSDTG-UHFFFAOYSA-N
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Description

Ethyl 2-(5-formylpyrimidin-2-yl)acetate is a pyrimidine derivative characterized by a formyl (-CHO) substituent at the 5-position of the pyrimidine ring and an ethyl acetate group at the 2-position. The formyl group confers high reactivity, making this compound a valuable intermediate in organic synthesis, particularly for constructing heterocyclic frameworks in pharmaceuticals and agrochemicals.

Properties

CAS No.

944903-28-0

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

ethyl 2-(5-formylpyrimidin-2-yl)acetate

InChI

InChI=1S/C9H10N2O3/c1-2-14-9(13)3-8-10-4-7(6-12)5-11-8/h4-6H,2-3H2,1H3

InChI Key

ITTICMJBAXSDTG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=NC=C(C=N1)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-formylpyrimidin-2-yl)acetate typically involves the reaction of 5-formylpyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-formylpyrimidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution under reflux.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Hydrochloric acid in water for acidic hydrolysis; sodium hydroxide in water for basic hydrolysis.

Major Products Formed

    Oxidation: Ethyl 2-(5-carboxypyrimidin-2-yl)acetate.

    Reduction: Ethyl 2-(5-hydroxymethylpyrimidin-2-yl)acetate.

    Substitution: 2-(5-formylpyrimidin-2-yl)acetic acid.

Scientific Research Applications

Ethyl 2-(5-formylpyrimidin-2-yl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(5-formylpyrimidin-2-yl)acetate is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the ester group can be hydrolyzed to release the corresponding carboxylic acid. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrimidine Ring

Ethyl 2-(5-bromopyrimidin-2-yl)acetate (CAS 1134327-91-5)
  • Structure : Bromine replaces the formyl group at the 5-position.
  • Properties : Molecular weight = 245.07 g/mol; higher hydrophobicity due to the bromine atom.
  • Applications : Acts as a halogenated precursor for cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups .
Ethyl 2-(5-aminopyrimidin-2-yl)acetate (CAS 944902-41-4)
  • Structure: Amino (-NH₂) group at the 5-position.
  • Properties: Molecular weight = 251.09 g/mol; the amino group enhances nucleophilicity, enabling amidation or diazotization reactions.
  • Applications : Intermediate in antitumor and antiviral drug development .
Ethyl 2-(4-hydroxypyrimidin-5-yl)acetate (CAS 6214-46-6)
  • Structure : Hydroxyl (-OH) group at the 4-position instead of 5-formyl.
  • Properties : Molecular weight = 182.17 g/mol; polar hydroxyl group improves aqueous solubility.
  • Applications : Used as a medical intermediate, particularly in kinase inhibitor synthesis .
Ethyl 2-(pyrimidin-2-ylthio)acetate
  • Structure : Thioether (-S-) linkage between pyrimidine and acetate.
  • Synthesis : Reacts 2-mercaptopyrimidine with ethyl chloroacetate under basic conditions .
  • Reactivity : The sulfur atom facilitates nucleophilic substitutions, contrasting with the electrophilic formyl group in the target compound.

Crystallographic and Structural Insights

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